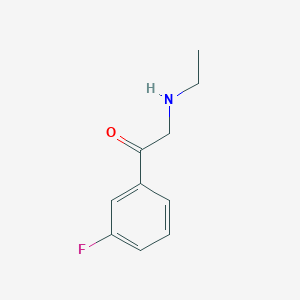![molecular formula C11H20N4 B12616009 4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine CAS No. 917807-13-7](/img/structure/B12616009.png)
4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine is a heterocyclic compound that contains both a piperidine and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(3-methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl)ethanone with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated derivatives of 4-[3-Methyl-
Eigenschaften
CAS-Nummer |
917807-13-7 |
|---|---|
Molekularformel |
C11H20N4 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
4-(3-methyl-5-propan-2-yl-1,2,4-triazol-1-yl)piperidine |
InChI |
InChI=1S/C11H20N4/c1-8(2)11-13-9(3)14-15(11)10-4-6-12-7-5-10/h8,10,12H,4-7H2,1-3H3 |
InChI-Schlüssel |
YEUDHSKRBKDKQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=N1)C(C)C)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12615974.png)
![(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine](/img/structure/B12615982.png)

![(2R)-1,1,1-Trichloro-3-[(R)-4-methylbenzene-1-sulfinyl]propan-2-ol](/img/structure/B12615990.png)


![2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole](/img/structure/B12616003.png)

![N-(2,3-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B12616010.png)



